molecular formula C19H17FN2O5S B2406255 (Z)-methyl 2-(2-((3,4-dimethoxybenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865198-10-3

(Z)-methyl 2-(2-((3,4-dimethoxybenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2406255
CAS No.: 865198-10-3
M. Wt: 404.41
InChI Key: YETOJJAQEBSBCV-VZCXRCSSSA-N
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Description

The compound seems to be a complex organic molecule. It appears to contain a benzoyl group (C6H5CO-) and a thiazole group (a ring containing nitrogen and sulfur). The “3,4-dimethoxybenzoyl” part suggests the presence of a benzoyl group with methoxy (OCH3) groups on the 3rd and 4th carbons of the benzene ring .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzoyl group would contribute to a planar structure, while the thiazole ring could add some three-dimensionality .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and functional groups would all influence its properties .

Scientific Research Applications

Synthesis and Characterization

  • The compound (Z)-methyl 2-(2-((3,4-dimethoxybenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate has been synthesized and characterized in various studies. For example, the work by Kantevari et al., 2011 describes the synthesis of hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from dibenzo[b,d]furan and 9-methyl-9H-carbazole, which includes the preparation of compounds structurally related to the this compound.

Antimicrobial and Antiviral Activities

  • Research by Mishra et al., 2019 and Xie et al., 2017 demonstrates that certain benzothiazole-imino-benzoic acid Schiff Bases and their metal complexes, related to the compound , exhibit significant antimicrobial and antiviral activities, suggesting potential applications in treating infections and viral diseases.

Pharmaceutical Applications

  • The study by Hayashi et al., 1998 explores the use of similar compounds in the development of fibrinogen receptor antagonists, indicating a potential application in antithrombotic treatment.

Chemical Modification of Antibiotics

  • Papers like those by Kanai et al., 1993 and Tatsuta et al., 1994 discuss the efficient preparation of compounds structurally related to this compound, which are used as chemical modifiers in cephalosporin antibiotics. This indicates its relevance in enhancing the efficacy of antibiotic treatments.

Potential in Cancer Treatment

  • The research by Penthala et al., 2011 suggests that derivatives of this compound may have applications in cancer treatment, as certain analogs exhibited potent growth inhibition in cancer cell lines.

Aldose Reductase Inhibition

  • Ali et al.'s study in 2012 (Ali et al., 2012) indicates that iminothiazolidin-4-one acetate derivatives, similar to the compound of interest, show potential as aldose reductase inhibitors, which could be significant in treating diabetic complications.

Properties

IUPAC Name

methyl 2-[2-(3,4-dimethoxybenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O5S/c1-25-14-7-4-11(8-15(14)26-2)18(24)21-19-22(10-17(23)27-3)13-6-5-12(20)9-16(13)28-19/h4-9H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YETOJJAQEBSBCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)F)CC(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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